

# Elucidation of (2-Methylpyridin-3-yl)methanamine Structure: A Technical Overview

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## Compound of Interest

**Compound Name:** (2-Methylpyridin-3-yl)methanamine

**Cat. No.:** B1312839

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## Introduction

**(2-Methylpyridin-3-yl)methanamine**, a substituted pyridine derivative, holds potential significance in medicinal chemistry and drug development due to its structural motifs. The precise confirmation of its molecular architecture is paramount for understanding its chemical properties, reactivity, and potential biological activity. This technical guide outlines the methodologies and data interpretation central to the structural elucidation and confirmation of this compound.

While comprehensive experimental data for **(2-Methylpyridin-3-yl)methanamine** is not readily available in published literature, this guide will present a theoretical framework for its structural confirmation based on established analytical techniques and data from closely related analogs. The primary methods for unambiguous structure determination include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

## Physicochemical Properties

A summary of the basic physicochemical properties of **(2-Methylpyridin-3-yl)methanamine** is presented in Table 1.

Property	Value	Source
Molecular Formula	C <sub>7</sub> H <sub>10</sub> N <sub>2</sub>	ChemScene[1]
Molecular Weight	122.17 g/mol	ChemScene[1]
CAS Number	58539-64-3	ChemScene[1]

## Predicted Spectroscopic Data for Structural Elucidation

Due to the absence of direct experimental spectra in the public domain, the following sections will detail the expected spectroscopic data based on the known structure of **(2-Methylpyridin-3-yl)methanamine** and spectral data from analogous compounds.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

<sup>1</sup>H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for each unique proton environment in the molecule.

Predicted <sup>1</sup>H NMR Data:

Chemical Shift ( $\delta$ ) (ppm)	Multiplicity	Integration	Assignment
~8.3	d	1H	H6 (Pyridine)
~7.5	d	1H	H4 (Pyridine)
~7.1	dd	1H	H5 (Pyridine)
~3.8	s	2H	-CH <sub>2</sub> -NH <sub>2</sub>
~2.5	s	3H	-CH <sub>3</sub>
~1.5	br s	2H	-NH <sub>2</sub>

<sup>13</sup>C NMR (Carbon-13 NMR): The <sup>13</sup>C NMR spectrum will provide information on the number of unique carbon atoms and their chemical environment.

Predicted <sup>13</sup>C NMR Data:

Chemical Shift ( $\delta$ ) (ppm)	Assignment
~156	C2 (Pyridine)
~147	C6 (Pyridine)
~137	C4 (Pyridine)
~132	C3 (Pyridine)
~122	C5 (Pyridine)
~42	-CH <sub>2</sub> -NH <sub>2</sub>
~22	-CH <sub>3</sub>

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Data:

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3300-3500	Medium, Broad	N-H stretch (amine)
2850-2960	Medium	C-H stretch (aliphatic)
~1600, ~1470	Medium-Strong	C=C and C=N stretch (pyridine ring)
~1450	Medium	CH <sub>2</sub> bend
~800-900	Strong	C-H out-of-plane bend (aromatic)

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Predicted Mass Spectrometry Data:

m/z	Interpretation
122	Molecular ion $[M]^+$
107	$[M - NH_2]^+$
93	$[M - CH_2NH_2]^+$

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data necessary for the structure elucidation of **(2-Methylpyridin-3-yl)methanamine**.

NMR Spectroscopy:

- Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g.,  $CDCl_3$ ,  $DMSO-d_6$ ) in an NMR tube.
- Data Acquisition: Acquire  $^1H$  and  $^{13}C$  NMR spectra on a 400 MHz or higher field NMR spectrometer. Standard pulse sequences are to be used.
- Data Processing: Process the raw data using appropriate software to obtain the final spectra. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy:

- Sample Preparation: Prepare the sample as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.

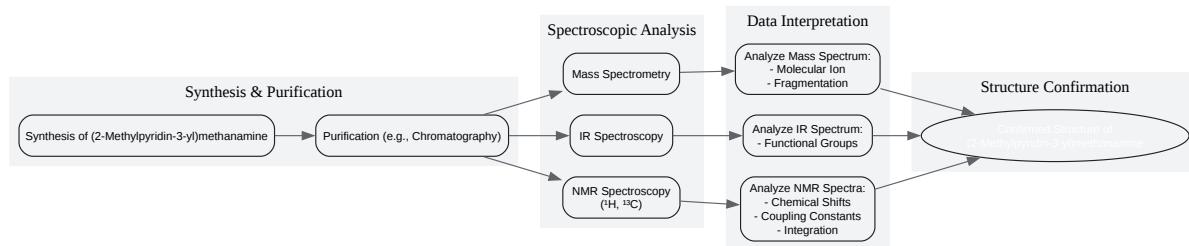
- Data Acquisition: Record the IR spectrum over the range of 4000-400  $\text{cm}^{-1}$  using a Fourier Transform Infrared (FTIR) spectrometer.
- Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

#### Mass Spectrometry:

- Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI).
- Data Acquisition: Acquire the mass spectrum in the appropriate mass range.
- Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to support the proposed structure.

## Visualization of the Elucidation Workflow

The logical process for the structural elucidation of **(2-Methylpyridin-3-yl)methanamine** can be visualized as a workflow diagram.



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Caption: Workflow for the structural elucidation of **(2-Methylpyridin-3-yl)methanamine**.

## Molecular Structure Diagram

The confirmed structure of **(2-Methylpyridin-3-yl)methanamine** is depicted below.

Caption: Molecular structure of **(2-Methylpyridin-3-yl)methanamine**.

## Conclusion

The structural elucidation of **(2-Methylpyridin-3-yl)methanamine** relies on a combination of modern spectroscopic techniques. While direct experimental data is currently limited in the public domain, the predicted spectroscopic signatures provide a robust framework for the confirmation of its structure. The methodologies and expected data presented in this guide serve as a valuable resource for researchers working with this compound and its derivatives, ensuring accurate characterization for future applications in drug discovery and development.

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## References

- 1. chemscene.com [chemscene.com]
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